![molecular formula C7H3F5O B1404476 1,4-Difluoro-2-(trifluoromethoxy)benzene CAS No. 1404195-06-7](/img/structure/B1404476.png)
1,4-Difluoro-2-(trifluoromethoxy)benzene
Overview
Description
“1,4-Difluoro-2-(trifluoromethoxy)benzene” is a fluorinated compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of “1,4-Difluoro-2-(trifluoromethoxy)benzene” involves several steps. One method involves the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds . Another method involves the preparation from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .
Molecular Structure Analysis
The molecular formula of “1,4-Difluoro-2-(trifluoromethoxy)benzene” is C7H3F5O . The InChI key is GQHWSLKNULCZGI-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving “1,4-Difluoro-2-(trifluoromethoxy)benzene” are complex. For instance, 1-trifluoromethoxy-4-(trifluoromethyl)benzene affords 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation .
Physical And Chemical Properties Analysis
“1,4-Difluoro-2-(trifluoromethoxy)benzene” is a liquid at room temperature . It has a molecular weight of 198.09 . The refractive index is 1.406 (lit.) . The boiling point is 102°C (lit.) , and the density is 1.226 g/mL at 25°C (lit.) .
Scientific Research Applications
Synthetic Applications
The synthesis and reactivity of 1,4-Difluoro-2-(trifluoromethoxy)benzene and related compounds have been extensively studied. For instance, Schlosser and Castagnetti (2001) demonstrated the utility of (trifluoromethoxy)benzene derivatives in generating novel organofluorine compounds through reactions with various electrophiles, showcasing the versatility of these intermediates in organic synthesis (Schlosser & Castagnetti, 2001). Additionally, the compound's role in facilitating the synthesis of perfluoro-1,4-benzoquinones via anodic oxidation indicates its potential in producing fluorinated organic functional chemicals, which are critical in the development of pharmaceuticals and materials science (Nishiguchi et al., 2008).
Material Science
In the field of materials science, Yu Xin-hai (2010) synthesized novel fluorine-containing polyetherimide using a compound derived from 1,4-difluoro-2-(trifluoromethoxy)benzene, highlighting the importance of fluorinated compounds in developing high-performance polymers with desirable properties such as thermal stability and chemical resistance (Yu Xin-hai, 2010).
Chemical Reactivity and Structural Insights
The study of the trifluoromethoxy group's reactivity and structural characteristics has also been a significant area of interest. For instance, Castagnetti and Schlosser (2002) explored the electron-withdrawing capabilities of the trifluoromethoxy group, providing insights into its influence on the reactivity of arylmetal compounds. This research underscores the trifluoromethoxy group's role in synthetic chemistry, particularly in modifying reactivity patterns of organic molecules (Castagnetti & Schlosser, 2002).
Safety And Hazards
Future Directions
Fluorine-containing compounds like “1,4-Difluoro-2-(trifluoromethoxy)benzene” are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . There has been an enormous increase in the use of fluorine-containing compounds for medicinal applications . Therefore, it is expected that more fluorinated drugs will be developed in the near future, as fluoro-organic compounds continue to attract attention in the field of chemistry and biochemistry .
properties
IUPAC Name |
1,4-difluoro-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O/c8-4-1-2-5(9)6(3-4)13-7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTQMRBXUGQONC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Difluoro-2-(trifluoromethoxy)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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